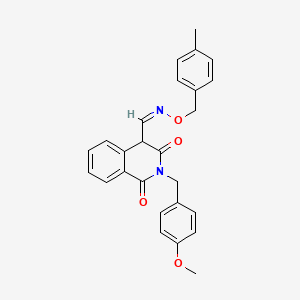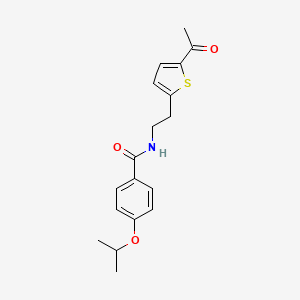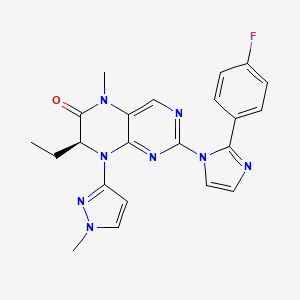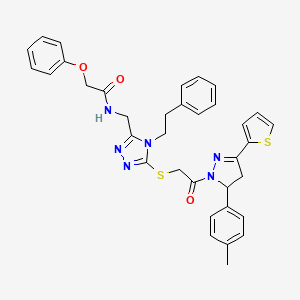
2-(4-甲氧基苄基)-1,3-二氧代-1,2,3,4-四氢-4-异喹啉甲醛 O-(4-甲基苄基)肟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(4-methoxybenzyl)-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarbaldehyde O-(4-methylbenzyl)oxime" is a derivative of the 1,2,3,4-tetrahydroisoquinoline class. These compounds are of interest due to their potential biological activities and their ability to bind to specific receptors or channels in biological systems. The methoxylated derivatives, in particular, have been studied for their affinity for apamin-sensitive binding sites, which are associated with Ca2+-activated K+ channels .
Synthesis Analysis
The synthesis of related methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives has been reported, where compounds were derived from N-methyl-laudanosine and N-methyl-noscapine . These compounds were synthesized to evaluate their affinity for apamin-sensitive binding sites. Similarly, a novel 1,2,3,4-tetrahydroquinazoline oxime was synthesized from a condensation reaction involving 2-(naphthalen-2-yl)-2-oxoacetaldehyde oxime and 2-aminobenzylamine . Although the specific synthesis of the compound is not detailed, these studies provide insight into the synthetic routes that could be employed for related compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectral methods, including FT-IR, NMR, AAS, and mass spectrometry, as well as elemental analysis, thermal analyses, magnetic susceptibility, and molar conductivity . These methods are crucial for confirming the molecular formulae and understanding the geometry of the compounds. For instance, the Co(III) and Ni(II) complexes of a related 1,2,3,4-tetrahydroquinazoline oxime ligand were found to have octahedral geometry .
Chemical Reactions Analysis
The related compounds have been evaluated for their reactivity, particularly in forming complexes with metal ions such as Co(III) and Ni(II) . The formation of these complexes involves the oxime, imine, and amine donor groups present in the ligand, which coordinate with the metal ions. The chloride ion in these complexes was found to be noncoordinated to the metal ions, as confirmed by conductivity measurements .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of methoxy groups and the size and lipophilicity of substituents can affect the affinity for apamin-sensitive binding sites . The thermal properties of the Co(III) and Ni(II) complexes were studied using TG-DTA, revealing the presence of ethanol and crystal water in the Co(III) complex and the final decomposition yielding a metal oxide . These properties are essential for understanding the stability and potential applications of the compounds.
科学研究应用
催化活性
与 2-(4-甲氧基苄基)-1,3-二氧代-1,2,3,4-四氢-4-异喹啉甲醛 O-(4-甲基苄基)肟 相关的化合物的一个显着应用在于催化。例如,含有杂环配体的氧铼配合物(如异喹啉衍生物)已表现出将各种醛还原为伯醇的催化活性,表现出良好的收率和化学选择性 (Bernardo 等人,2015 年)。
合成和结构研究
已合成和研究了结构上与指定化学物质相似的化合物,以了解其物理和化学性质。例如,由喹唑啉型配体构建的单核和双核 Ni(II) 配合物(具有相似的结构基序)已通过各种光谱技术合成和表征。这些研究提供了对这些配合物的几何特征和电化学性质的见解,有助于更深入地了解其在材料科学和配位化学等领域的潜在应用 (Chai 等人,2017 年)。
药物化学和药物开发
虽然所讨论的特定化合物没有与药物使用和副作用相关的直接研究,但已在药物化学的背景下研究了相关化合物。例如,已评估异喹啉衍生物对阿帕敏敏感结合位点的亲和力,这可能与与神经系统疾病相关的药物发现过程有关 (Graulich 等人,2006 年)。
属性
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-4-[(Z)-(4-methylphenyl)methoxyiminomethyl]-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-18-7-9-20(10-8-18)17-32-27-15-24-22-5-3-4-6-23(22)25(29)28(26(24)30)16-19-11-13-21(31-2)14-12-19/h3-15,24H,16-17H2,1-2H3/b27-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNDJLGADXGUPA-DICXZTSXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON=CC2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CO/N=C\C2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid](/img/structure/B2541836.png)
![Methyl 6-isopropyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2541837.png)
![2-[3-(Trifluoromethyl)pyridin-2-yl]sulfanylacetonitrile](/img/structure/B2541839.png)
![N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2541840.png)
![N-butyl-3-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2541842.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2541847.png)


![2-(4-(1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol](/img/structure/B2541853.png)
![3-(4-fluoro-3-methylphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2541854.png)
![2-[[1-(Benzenesulfonyl)piperidin-3-yl]methoxy]-5-bromopyrimidine](/img/structure/B2541855.png)